3-[(4-Fluorophenyl)sulfanyl]-1-phenylpyrrolidine-2,5-dione
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Overview
Description
3-[(4-Fluorophenyl)sulfanyl]-1-phenyldihydro-1H-pyrrole-2,5-dione is a compound that belongs to the class of organic compounds known as diarylthioethers. These compounds contain a thioether group substituted by two aryl groups. The presence of the pyrrole ring in its structure makes it a significant molecule in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)sulfanyl]-1-phenyldihydro-1H-pyrrole-2,5-dione typically involves the reaction of 4-fluorothiophenol with maleimide derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)sulfanyl]-1-phenyldihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[(4-Fluorophenyl)sulfanyl]-1-phenyldihydro-1H-pyrrole-2,5-dione has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)sulfanyl]-1-phenyldihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromophenyl)sulfanyl]-1-phenyldihydro-1H-pyrrole-2,5-dione
- 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one
- 3-[(4-Fluorophenyl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyridine-2-carboxamide
Uniqueness
3-[(4-Fluorophenyl)sulfanyl]-1-phenyldihydro-1H-pyrrole-2,5-dione is unique due to its specific combination of a pyrrole ring and a fluorophenylsulfanyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H12FNO2S |
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Molecular Weight |
301.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H12FNO2S/c17-11-6-8-13(9-7-11)21-14-10-15(19)18(16(14)20)12-4-2-1-3-5-12/h1-9,14H,10H2 |
InChI Key |
PIIDYJWIQCUCFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)SC3=CC=C(C=C3)F |
Origin of Product |
United States |
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